![molecular formula C16H22O5 B11756165 1'-Methyl-3'-oxospiro[1,3-dioxolane-2,6'-1,3a,4,4a,5,7,8,8a,9,9a-decahydrobenzo[f][2]benzofuran]-9'-carbaldehyde](/img/structure/B11756165.png)
1'-Methyl-3'-oxospiro[1,3-dioxolane-2,6'-1,3a,4,4a,5,7,8,8a,9,9a-decahydrobenzo[f][2]benzofuran]-9'-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1’-Methyl-3’-oxospiro[1,3-dioxolane-2,6’-1,3a,4,4a,5,7,8,8a,9,9a-decahydrobenzofbenzofuran]-9’-carbaldehyde is a complex organic compound featuring a spirocyclic structure
Métodos De Preparación
The synthesis of 1’-Methyl-3’-oxospiro[1,3-dioxolane-2,6’-1,3a,4,4a,5,7,8,8a,9,9a-decahydrobenzofbenzofuran]-9’-carbaldehyde typically involves multiple steps, starting with the formation of the dioxolane ring through acetalization of aldehydes or ketalization of ketones with ethylene glycol . The spirocyclic structure is then introduced through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts. Industrial production methods may employ optimized reaction conditions and catalysts to enhance yield and purity.
Análisis De Reacciones Químicas
This compound can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminium hydride.
Substitution: The dioxolane ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the ring’s substituents under appropriate conditions. Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1’-Methyl-3’-oxospiro[1,3-dioxolane-2,6’-1,3a,4,4a,5,7,8,8a,9,9a-decahydrobenzofbenzofuran]-9’-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex spirocyclic compounds.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dioxolane ring and carbaldehyde group can form hydrogen bonds or covalent bonds with these targets, influencing their activity and pathways. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic or industrial applications.
Comparación Con Compuestos Similares
Similar compounds include other spirocyclic dioxolanes and benzofurans. Compared to these, 1’-Methyl-3’-oxospiro[1,3-dioxolane-2,6’-1,3a,4,4a,5,7,8,8a,9,9a-decahydrobenzofbenzofuran]-9’-carbaldehyde is unique due to its specific arrangement of functional groups and the presence of both a dioxolane ring and a carbaldehyde group
Propiedades
Fórmula molecular |
C16H22O5 |
|---|---|
Peso molecular |
294.34 g/mol |
Nombre IUPAC |
1'-methyl-3'-oxospiro[1,3-dioxolane-2,6'-1,3a,4,4a,5,7,8,8a,9,9a-decahydrobenzo[f][2]benzofuran]-9'-carbaldehyde |
InChI |
InChI=1S/C16H22O5/c1-9-14-12(15(18)21-9)6-10-7-16(19-4-5-20-16)3-2-11(10)13(14)8-17/h8-14H,2-7H2,1H3 |
Clave InChI |
NMEXOZUNSUBUJA-UHFFFAOYSA-N |
SMILES canónico |
CC1C2C(CC3CC4(CCC3C2C=O)OCCO4)C(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


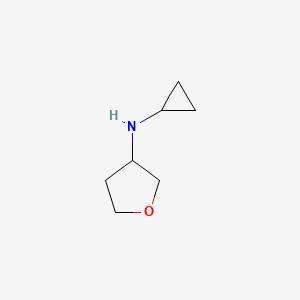
![3,3-Difluoro-1-oxa-7-azaspiro[4.5]decane](/img/structure/B11756089.png)

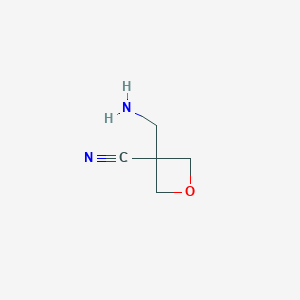
![1-(2-fluoroethyl)-3-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11756096.png)
![ethyl N'-[(Z)-(2-chloro-6-fluorophenyl)methylideneamino]carbamimidothioate;hydrochloride](/img/structure/B11756103.png)
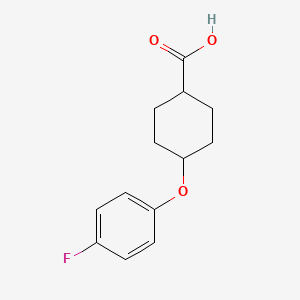
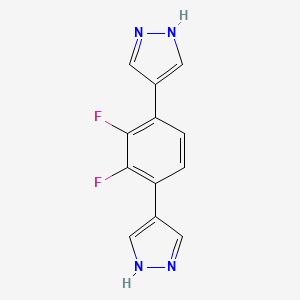


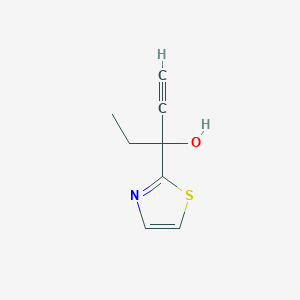
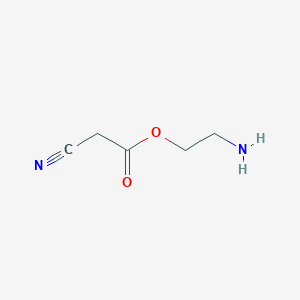
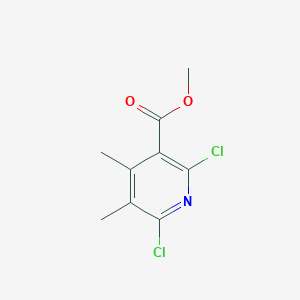
![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(propyl)amine](/img/structure/B11756152.png)
